2-amino-2-(1-methylcyclopentyl)acetic acid hydrochloride
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Overview
Description
This compound is characterized by its molecular formula C8H16ClNO2 and a molecular weight of 193.7.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(1-methylcyclopentyl)acetic acid hydrochloride typically involves the reaction of 1-methylcyclopentylamine with glyoxylic acid, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and scalability. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain consistency in product quality .
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(1-methylcyclopentyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitution, to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or water, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various ketones, carboxylic acids, and substituted amine derivatives, depending on the specific reaction pathway and conditions employed .
Scientific Research Applications
2-amino-2-(1-methylcyclopentyl)acetic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It serves as a tool for studying metabolic pathways and enzyme interactions.
Medicine: Its primary application is in the development of drugs for treating type 2 diabetes, where it acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-amino-2-(1-methylcyclopentyl)acetic acid hydrochloride involves its role as a DPP-4 inhibitor. By inhibiting DPP-4, it increases the levels of incretin hormones, which in turn enhances insulin secretion and decreases glucagon levels in the blood. This helps in regulating blood glucose levels in patients with type 2 diabetes. The molecular targets include the DPP-4 enzyme, and the pathways involved are related to glucose metabolism and insulin signaling.
Comparison with Similar Compounds
Similar Compounds
Sitagliptin: Another DPP-4 inhibitor used in the treatment of type 2 diabetes.
Vildagliptin: Similar in function, used for glycemic control in diabetic patients.
Saxagliptin: Also a DPP-4 inhibitor with a similar mechanism of action.
Uniqueness
2-amino-2-(1-methylcyclopentyl)acetic acid hydrochloride is unique due to its specific molecular structure, which provides distinct pharmacokinetic properties and potentially different side effect profiles compared to other DPP-4 inhibitors. Its unique cyclopentyl ring structure may offer advantages in terms of stability and bioavailability.
Properties
CAS No. |
2839138-35-9 |
---|---|
Molecular Formula |
C8H16ClNO2 |
Molecular Weight |
193.7 |
Purity |
95 |
Origin of Product |
United States |
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